4-[(E)-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol
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Overview
Description
4-[(E)-2-(3-CYCLOHEXYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]PHENOL is a complex organic compound that features a triazole ring, a cyclohexyl group, and a diazenyl linkageThe presence of the triazole ring is particularly noteworthy, as triazoles are known for their stability and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(3-CYCLOHEXYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]PHENOL typically involves multiple steps, starting with the formation of the triazole ring. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles . The cyclohexyl group can be introduced through a substitution reaction, where a cyclohexyl halide reacts with a triazole derivative. The diazenyl linkage is formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which then couples with a phenol derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(3-CYCLOHEXYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The diazenyl linkage can be reduced to form hydrazines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the triazole ring under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and related derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-[(E)-2-(3-CYCLOHEXYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, corrosion inhibitors, and photostabilizers.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(3-CYCLOHEXYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]PHENOL involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The triazole ring and diazenyl linkage play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-[(E)-2-(3-CYCLOHEXYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]PHENOL is unique due to its combination of a cyclohexyl group, a triazole ring, and a diazenyl linkage. This combination imparts specific chemical properties and biological activities that are distinct from other triazole derivatives .
Properties
Molecular Formula |
C14H17N5O |
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Molecular Weight |
271.32 g/mol |
IUPAC Name |
4-[(5-cyclohexyl-1H-1,2,4-triazol-3-yl)diazenyl]phenol |
InChI |
InChI=1S/C14H17N5O/c20-12-8-6-11(7-9-12)16-18-14-15-13(17-19-14)10-4-2-1-3-5-10/h6-10,20H,1-5H2,(H,15,17,19) |
InChI Key |
XVMUHYOZQBQHFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NN2)N=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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